Ro-0505124 is a potent and selective ATP-competitive inhibitor of cyclin-dependent kinase 4 (CDK4). Ro-0505124 is >100 fold selective for CDK4 compared to CDKs 1 and -2.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
QLT0267 is an inhibitor of integrin-linked kinase (ILK; IC50 = 26 nM). It is greater than 10-fold selective for ILK over cyclin-dependent kinase 1 (Cdk1), Cdk2, and Cdk5, as well as greater than 1,000-fold selective for ILK over C-terminal Src kinase (CSK), DNA-PK, Pim-1, Akt, PKC, and casein kinase 2 (CK2), at 10 mg/ml. QLT0267 inhibits the growth of NPA187 papillary thyroid cancer cells (IC50 = ~3 µM) and induces apoptosis in NPA187, DRO, and K4 cancer cell lines. In vivo, QLT0267 (100 mg/kg) reduces tumor growth in a DRO mouse xenograft model. It also reduces tumor volume and intratumoral blood vessel mass in a U87MG glioblastoma mouse xenograft model. QLT0267 is an ATP-competitive selective inhibitor of integrin-linked kinase (ILK).
QNZ 46 is an antagonist of NR2C- and NR2D-subunit containing NMDA receptors (IC50s = 6 and 3 µM, respectively, for receptors expressed in Xenopus oocytes). It is selective for NR2C- and NR2D-subunit containing NMDA receptors over receptors containing NR2A and NR2B subunits as well as over the AMPA receptor GluR1 (IC50s = 229, >300, and >300 µM, respectively). QNZ 46 acts in a noncompetitive and voltage-independent fashion that requires glutamate but not glycine binding for its activity. QNZ46 is a NMDA receptor antagonist. QNZ46 inhibits NMDA receptor function in a noncompetitive and voltage-independent manner by an unconventional mechanism that requires binding of glutamate to the GluN2 subunit, but not glycine binding to the GluN1 subunit. QNZ46 could provide an opportunity for the development of pharmacological tools and therapeutic agents that target NMDA receptors at a new site and modulate function by a novel mechanism. NMDA receptors are ionotropic glutamate receptors that mediate excitatory synaptic transmission and have been implicated in several neurological diseases.
QO-58 is a Kv7 channel opener (EC50 values are 0.6, 1.0, 5.2 and 7.0 μM for Kv7.4, Kv7.2, Kv7.3/7.5 and Kv7.1, respectively). QO-58 increases the pain threshold of neuropathic pain in a sciatic nerve CCI in vivo model.